molecular formula C15H20N4 B1673132 Hetramine CAS No. 531-08-8

Hetramine

Cat. No.: B1673132
CAS No.: 531-08-8
M. Wt: 256.35 g/mol
InChI Key: SVBNKTIROPNBQH-UHFFFAOYSA-N
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Description

Hetramine is a synthetic pyrimidine compound known for its antihistamine and anti-anaphylactic properties . It is primarily used in scientific research and has shown potential in various medical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hetramine is synthesized through a series of chemical reactions involving pyrimidine derivatives. The exact synthetic route can vary, but it generally involves the condensation of appropriate starting materials under controlled conditions. The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .

Industrial Production Methods: In industrial settings, this compound is produced in bulk quantities using optimized synthetic routes to ensure high yield and purity. The process involves large-scale chemical reactors and stringent quality control measures to maintain consistency and safety .

Chemical Reactions Analysis

Types of Reactions: Hetramine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrimidine derivatives, while reduction can produce reduced forms of this compound .

Scientific Research Applications

Hetramine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: this compound’s antihistamine properties make it valuable in studying allergic reactions and immune responses.

    Medicine: Research into this compound’s potential therapeutic effects is ongoing, particularly in the treatment of allergic conditions and anaphylaxis.

    Industry: this compound is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

Hetramine exerts its effects by acting as an antagonist to histamine receptors. It competes with histamine for binding to these receptors, thereby inhibiting the physiological effects of histamine, such as vasodilation, increased permeability of blood vessels, and smooth muscle contraction. This mechanism is crucial in reducing allergic symptoms and preventing anaphylactic reactions .

Comparison with Similar Compounds

Uniqueness of this compound: this compound’s unique combination of antihistamine and anti-anaphylactic properties sets it apart from other similar compounds.

Properties

IUPAC Name

N'-benzyl-N,N-dimethyl-N'-pyrimidin-2-ylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4/c1-18(2)11-12-19(15-16-9-6-10-17-15)13-14-7-4-3-5-8-14/h3-10H,11-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVBNKTIROPNBQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(CC1=CC=CC=C1)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90967618
Record name N~1~-Benzyl-N~2~,N~2~-dimethyl-N~1~-(pyrimidin-2-yl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90967618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

531-08-8
Record name N1,N1-Dimethyl-N2-(phenylmethyl)-N2-2-pyrimidinyl-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=531-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hetramine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531088
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~1~-Benzyl-N~2~,N~2~-dimethyl-N~1~-(pyrimidin-2-yl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90967618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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